Cas no 2680903-04-0 (benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate)

Benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate is a specialized carbamate derivative featuring a benzyl ester group, a cyanoethyl substituent, and a cyclopropylethyl moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmacologically active molecules or functional materials. The presence of the cyanoethyl group enhances reactivity in nucleophilic additions, while the cyclopropylethyl component may contribute to steric and electronic modulation. The benzyl carbamate structure offers selective deprotection possibilities, making it useful in multi-step synthesis. Its well-defined molecular architecture allows for precise structural modifications in targeted applications.
benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate structure
2680903-04-0 structure
Product name:benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate
CAS No:2680903-04-0
MF:C16H20N2O2
MW:272.342204093933
CID:6407589
PubChem ID:165936017

benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-7224502
    • benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate
    • 2680903-04-0
    • Inchi: 1S/C16H20N2O2/c1-13(15-8-9-15)18(11-5-10-17)16(19)20-12-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-9,11-12H2,1H3
    • InChI Key: DNIHECKNYAYXIB-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N(CCC#N)C(C)C1CC1)=O

Computed Properties

  • Exact Mass: 272.152477885g/mol
  • Monoisotopic Mass: 272.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.3Ų
  • XLogP3: 2.5

benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7224502-0.25g
benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate
2680903-04-0 95.0%
0.25g
$708.0 2025-03-12
Enamine
EN300-7224502-2.5g
benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate
2680903-04-0 95.0%
2.5g
$1509.0 2025-03-12
Enamine
EN300-7224502-1.0g
benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate
2680903-04-0 95.0%
1.0g
$770.0 2025-03-12
Enamine
EN300-7224502-0.05g
benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate
2680903-04-0 95.0%
0.05g
$647.0 2025-03-12
Enamine
EN300-7224502-5.0g
benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate
2680903-04-0 95.0%
5.0g
$2235.0 2025-03-12
Enamine
EN300-7224502-0.1g
benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate
2680903-04-0 95.0%
0.1g
$678.0 2025-03-12
Enamine
EN300-7224502-0.5g
benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate
2680903-04-0 95.0%
0.5g
$739.0 2025-03-12
Enamine
EN300-7224502-10.0g
benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate
2680903-04-0 95.0%
10.0g
$3315.0 2025-03-12

Additional information on benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate

Introduction to Benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate (CAS No. 2680903-04-0)

Benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate, a compound with the chemical formula C14H19N3O2, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a benzyl group, a 2-cyanoethyl moiety, and a 1-cyclopropylethyl group, all linked through a carbamate bond. The presence of these functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active agents.

The CAS number 2680903-04-0 provides a unique identifier for this compound, ensuring precise referencing in scientific literature and regulatory documents. This numbering system is crucial for distinguishing it from other chemicals with similar properties. The compound's molecular structure, featuring both electron-withdrawing and electron-donating groups, contributes to its reactivity and potential applications in drug development.

In recent years, there has been growing interest in carbamate-based compounds due to their broad spectrum of biological activities. The benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate has been explored for its potential in various therapeutic areas, including anti-inflammatory, analgesic, and neuroprotective effects. Its structural complexity allows for modifications that can enhance its pharmacological properties, making it a valuable scaffold for medicinal chemists.

One of the most compelling aspects of this compound is its role in the development of novel drug candidates. The 2-cyanoethyl group introduces a nitrile moiety, which can participate in hydrogen bonding and other interactions with biological targets. Similarly, the 1-cyclopropylethyl group adds rigidity to the molecule, potentially improving its binding affinity to specific receptors. These features make it an attractive candidate for further investigation in drug discovery.

Recent studies have highlighted the importance of structural diversity in pharmaceutical development. The benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate exemplifies this principle by combining multiple functional groups into a single molecule. This approach allows researchers to fine-tune the properties of the compound to meet specific therapeutic needs. For instance, modifications to the benzyl group could alter solubility and metabolic stability, while changes to the carbamate bond might enhance bioavailability.

The synthesis of this compound involves multi-step organic reactions, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the complex framework efficiently. These methods not only improve the efficiency of production but also allow for greater control over the stereochemistry of the final product.

In addition to its synthetic significance, the benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate has been studied for its potential environmental impact. Understanding how this compound behaves in different environments is crucial for assessing its suitability for industrial applications. Researchers are exploring biodegradability and toxicity profiles to ensure that it meets regulatory standards without posing risks to ecosystems.

The pharmaceutical industry continues to rely on innovative compounds like benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate to address unmet medical needs. Its unique structural features offer opportunities for developing drugs with improved efficacy and reduced side effects. As research progresses, new applications for this compound are likely to emerge, further solidifying its importance in medicinal chemistry.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of such compounds. By combining expertise in organic synthesis, computational modeling, and biological testing, researchers can accelerate the discovery process. The benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate serves as a prime example of how interdisciplinary approaches can lead to breakthroughs in drug development.

In conclusion, benzyl N-(2-cyanoethyl)-N-(1-cyclopropylethyl)carbamate (CAS No. 2680903-04-0) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structure and diverse functional groups make it a valuable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new possibilities for this molecule, its role in advancing human health is likely to grow.

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